Cas no 2138367-49-2 (tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate)
tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate
- EN300-841162
- 2138367-49-2
-
- Inchi: 1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-8-14(10-16)7-5-4-6-11(14)15/h11,16H,4-10H2,1-3H3
- InChI Key: HOKYECVFSPTYDB-UHFFFAOYSA-N
- SMILES: OCC12CCCCC1N(C(=O)OC(C)(C)C)CC2
Computed Properties
- Exact Mass: 255.18344366g/mol
- Monoisotopic Mass: 255.18344366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 49.8Ų
tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-841162-1.0g |
tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate |
2138367-49-2 | 95% | 1.0g |
$1272.0 | 2024-05-21 | |
| Enamine | EN300-841162-0.05g |
tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate |
2138367-49-2 | 95% | 0.05g |
$1068.0 | 2024-05-21 | |
| Enamine | EN300-841162-0.1g |
tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate |
2138367-49-2 | 95% | 0.1g |
$1119.0 | 2024-05-21 | |
| Enamine | EN300-841162-0.25g |
tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate |
2138367-49-2 | 95% | 0.25g |
$1170.0 | 2024-05-21 | |
| Enamine | EN300-841162-0.5g |
tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate |
2138367-49-2 | 95% | 0.5g |
$1221.0 | 2024-05-21 | |
| Enamine | EN300-841162-1g |
tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate |
2138367-49-2 | 1g |
$1272.0 | 2023-09-02 | ||
| Enamine | EN300-841162-2.5g |
tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate |
2138367-49-2 | 95% | 2.5g |
$2492.0 | 2024-05-21 | |
| Enamine | EN300-841162-5g |
tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate |
2138367-49-2 | 5g |
$3687.0 | 2023-09-02 | ||
| Enamine | EN300-841162-10g |
tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate |
2138367-49-2 | 10g |
$5467.0 | 2023-09-02 | ||
| Enamine | EN300-841162-5.0g |
tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate |
2138367-49-2 | 95% | 5.0g |
$3687.0 | 2024-05-21 |
tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate
Introduction to Tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate (CAS No. 2138367-49-2)
Tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate, with the chemical formula C₁₅H₂₃NO₃, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound is characterized by its intricate molecular structure, which includes a tert-butyl group, a hydroxymethyl substituent, and an octahydro-1H-indole core. The presence of these functional groups not only contributes to its unique chemical properties but also opens up diverse possibilities for its application in medicinal chemistry.
The CAS number 2138367-49-2 uniquely identifies this compound in scientific literature and databases, facilitating its accurate classification and study. The molecular structure of Tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate consists of a fused indole ring system, which is a common motif in many biologically active molecules. The octahydro portion of the name indicates the presence of a saturated eight-membered ring, further contributing to the compound's complexity and potential for diverse interactions with biological targets.
One of the most intriguing aspects of this compound is its potential as a pharmaceutical intermediate. The combination of the tert-butyl group and the hydroxymethyl substituent suggests that it may serve as a versatile building block for the synthesis of more complex molecules. In recent years, there has been growing interest in the development of novel indole derivatives due to their broad spectrum of biological activities. These activities include anti-inflammatory, antimicrobial, and anticancer properties, making them valuable candidates for further research and development.
Recent studies have highlighted the importance of structural modifications in indole-based compounds to optimize their pharmacological properties. The tert-butyl group, for instance, can enhance the metabolic stability of a molecule by preventing rapid degradation. On the other hand, the hydroxymethyl group can introduce hydrophilicity, which may improve solubility and bioavailability. These features make Tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate a promising candidate for further exploration in drug design.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are often employed to construct the complex molecular framework. The use of modern analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is crucial for characterizing the compound's structure and confirming its identity.
In addition to its potential as a pharmaceutical intermediate, Tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate may also find applications in materials science and industrial chemistry. Its unique structural features could make it useful in the development of new polymers or as a precursor for specialty chemicals. The growing emphasis on sustainable chemistry has also spurred interest in optimizing synthetic routes to minimize waste and energy consumption, which could further enhance the appeal of this compound.
The biological activity of Tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate is currently under investigation by several research groups. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. These findings are particularly exciting given the increasing demand for targeted therapies in medicine. By understanding how this compound interacts with biological targets at the molecular level, researchers can design more effective drugs with improved efficacy and reduced side effects.
The development of computational tools has significantly accelerated the process of identifying promising drug candidates like Tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate. Molecular modeling techniques allow researchers to predict how a compound will behave in different environments, including within biological systems. These predictions can guide experimental efforts and help prioritize compounds for further testing. As computational power continues to grow, we can expect even more sophisticated models to emerge, further enhancing our ability to discover new drugs.
The regulatory landscape surrounding new chemical entities like Tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate is another critical consideration. Ensuring compliance with safety and quality standards is essential for any compound intended for use in pharmaceuticals or other sensitive applications. Regulatory agencies require rigorous testing to demonstrate that a compound is safe and effective before it can be approved for commercial use. This process involves multiple stages of clinical trials and requires collaboration between chemists, biologists, and clinicians.
In conclusion, Tert-butyl 3a-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate represents a fascinating subject of study with significant potential in pharmaceutical chemistry. Its unique structural features make it a valuable candidate for further research into novel drug development. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving human health.
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